
N-(3-Pyridyl)indomethacin Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Pyridyl)indomethacin Amide is a potent and selective reversible inhibitor of cyclooxygenase-2 (COX-2). This compound is known for its high specificity towards COX-2, making it a valuable tool in the study of inflammatory processes and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Pyridyl)indomethacin Amide typically involves the reaction of indomethacin with 3-aminopyridine under specific conditions. The process generally includes the following steps:
Formation of the Amide Bond: Indomethacin is reacted with 3-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This would involve optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
化学反応の分析
Types of Reactions
N-(3-Pyridyl)indomethacin Amide primarily undergoes the following types of reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and indole moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Pain and Inflammation Management
The primary application of N-(3-Pyridyl)indomethacin Amide is in the management of pain and inflammation. It has been shown to effectively reduce inflammatory responses in various models, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, one study demonstrated that a related indomethacin derivative significantly inhibited prostate cancer cell lines (PC-3), causing an increase in cells in the G2/M phase and reducing the expression of anti-apoptotic proteins like BCL-2 while enhancing pro-apoptotic proteins such as Bax .
Case Studies and Research Findings
作用機序
N-(3-Pyridyl)indomethacin Amide exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The compound binds to the active site of COX-2, blocking its activity and reducing the production of pro-inflammatory prostaglandins .
類似化合物との比較
Similar Compounds
Indomethacin: A non-selective COX inhibitor with anti-inflammatory properties.
Celecoxib: A selective COX-2 inhibitor used in the treatment of arthritis and other inflammatory conditions.
Rofecoxib: Another selective COX-2 inhibitor, previously used as an anti-inflammatory drug
Uniqueness
N-(3-Pyridyl)indomethacin Amide is unique due to its high selectivity for COX-2 over COX-1, making it a valuable tool for studying COX-2-specific pathways and for developing targeted anti-inflammatory therapies. Its reversible inhibition mechanism also distinguishes it from other COX-2 inhibitors .
生物活性
N-(3-Pyridyl)indomethacin amide (N-3PyIA) is a derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and pain. This article explores the biological activity of N-3PyIA, including its mechanism of action, comparative potency, and potential therapeutic applications, supported by relevant data and case studies.
N-3PyIA functions primarily as a reversible inhibitor of COX-2. It exhibits a potent inhibitory effect with an IC50 value of 0.052 µM against human recombinant COX-2, making it significantly more effective than its inhibition of ovine COX-1, which has an IC50 of 75 µM . This selectivity is crucial as it minimizes gastrointestinal side effects typically associated with non-selective COX inhibitors.
Comparative Potency
The following table summarizes the inhibitory potency of N-3PyIA compared to other indomethacin derivatives:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | Human COX-2 | 0.052 |
Indomethacin | Human COX-1 | 0.13 |
Indomethacin | Human COX-2 | 0.75 |
N-(4-chlorobenzoyl)-melatonin | AKR1C3 | 0.340 |
This data illustrates that N-3PyIA is significantly more potent against COX-2 than traditional indomethacin, highlighting its potential as a targeted anti-inflammatory agent.
Anti-inflammatory Activity
In a study evaluating various indomethacin analogues, including N-3PyIA, researchers found that these compounds exhibited significant anti-inflammatory properties without the ulcerogenic risks commonly associated with traditional NSAIDs. The study utilized a carrageenan-induced rat paw edema model to assess the anti-inflammatory efficacy in vivo. Results indicated that N-3PyIA effectively reduced edema comparable to standard NSAIDs but with reduced side effects .
Cancer Inhibition Potential
Beyond its anti-inflammatory properties, N-3PyIA has been investigated for its potential anti-cancer effects. Research indicates that derivatives of indomethacin, including N-3PyIA, exhibit antiangiogenic properties, which may inhibit tumor growth by blocking the formation of new blood vessels. This mechanism is particularly relevant in treating various cancers where angiogenesis plays a critical role .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to understand the relationship between chemical structure and biological activity in indomethacin derivatives. Modifications to the carboxylic acid moiety and the introduction of pyridyl groups have been shown to enhance selectivity for COX-2 while minimizing activity against COX-1. These findings support the development of safer NSAIDs with fewer adverse effects .
特性
CAS番号 |
261755-29-4 |
---|---|
分子式 |
C₂₄H₂₀ClN ₃O₃ |
分子量 |
433.89 |
同義語 |
N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。